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Compound of Interest

Compound Name: Lnd 623

Cat. No.: B1674977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary safety and toxicity

profile of LXR-623, a novel synthetic agonist of the Liver X Receptor (LXR). LXR-623 exhibits a

distinct pharmacological profile as a partial agonist of LXRα and a full agonist of LXRβ.[1] Its

development was primarily aimed at therapeutic areas such as atherosclerosis and

glioblastoma, owing to its ability to modulate cholesterol metabolism and its high brain

penetrance.[2][3] However, its clinical progression was halted due to safety concerns,

specifically adverse effects on the central nervous system (CNS).[3][4] This document

synthesizes available preclinical and clinical data to offer a detailed perspective on the safety

and toxicity of LXR-623.

Pharmacological Profile
LXR-623 is a potent activator of LXRβ, with a significantly lower agonist activity on LXRα. This

selectivity was intended to minimize the hypertriglyceridemia often associated with pan-LXR

agonists.[3]
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Parameter Value Source

IC50 for LXRα 179 nM [5]

IC50 for LXRβ 24 nM [5]

EC50 for ABCA1 Expression

(in humans)
526 ng/mL [6]

EC50 for ABCG1 Expression

(in humans)
729 ng/mL [6]

Preclinical Safety and Toxicity
In vitro and in vivo animal studies have provided initial insights into the safety profile of LXR-

623.

In Vitro Studies
Cell Viability: LXR-623 demonstrated selective cytotoxicity towards glioblastoma (GBM) cells

while sparing normal human astrocytes.[3] This effect is attributed to the depletion of cellular

cholesterol in the cancer cells.[3]

In Vivo Studies
Animal models have been utilized to assess both the efficacy and safety of LXR-623.
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Animal Model Dosing Regimen
Key Safety/Toxicity
Findings

Source

LDLR-/- Mice

(Atherosclerosis

Model)

Not specified

Reduced

atherosclerotic lesion

size by 66% over 8

weeks without

increasing serum

triglycerides.

[2]

Golden Syrian

Hamsters
Not specified

Reduced serum

cholesterol without

increasing serum

triglycerides.

[2]

Cynomolgus Monkeys Not specified

Reduced serum

cholesterol without

increasing serum

triglycerides.

[2]

Nude Mice (Colon

Xenograft Model)
Not specified

No significant toxicity

was observed.
[7]

Nude Mice (GBM

Xenograft Model)

400 mg/kg, oral

gavage

Achieved therapeutic

levels in the brain with

minimal activity in the

periphery; did not

induce the expression

of lipogenic genes in

the liver.

[3]

Clinical Safety and Pharmacokinetics
A single ascending-dose (SAD) study was conducted in healthy adult volunteers to evaluate

the safety, tolerability, pharmacokinetics, and pharmacodynamics of LXR-623. The clinical trial

was registered under the identifier NCT00379860.[8]

Pharmacokinetics
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Following oral administration, LXR-623 was rapidly absorbed.

Parameter Value Source

Time to Peak Concentration

(Tmax)
~2 hours [6]

Terminal Disposition Half-life 41 - 43 hours [6]

Dose Proportionality
Cmax and AUC increased in a

dose-proportional manner.
[6]

Safety and Tolerability
The clinical development of LXR-623 was terminated due to adverse events observed at the

highest dose levels.

Adverse Events Details Source

Central Nervous System

(CNS)

Mild to moderate CNS side

effects were observed at the

two highest doses tested.

These included neurological

and/or psychiatric side effects.

[1][2][6]

Lipid Profile

Consistent with its design as a

"lipid-neutral" agonist, LXR-

623 did not appear to cause

the hypertriglyceridemia seen

with other LXR agonists.

[2][3]

The precise nature of the psychiatric adverse events has not been detailed in the available

literature. It remains unclear whether these CNS effects were a direct result of LXR agonism

(on-target) or due to an off-target activity of the compound.[1]

Experimental Protocols
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Detailed proprietary protocols for Good Laboratory Practice (GLP) toxicology studies and the

full clinical trial are not publicly available. However, based on published research, the following

methodologies were employed.

In Vitro GBM Cell Viability Assay
Cell Lines: Established glioblastoma cell lines (e.g., U87EGFRvIII) and patient-derived GBM

neurosphere cultures were used alongside normal human astrocytes (NHAs) as a control.

Treatment: Cells were treated with varying concentrations of LXR-623 for 48 to 72 hours.

Endpoint: Cell viability was assessed using methods such as the Trypan blue exclusion

assay or Annexin V/PI staining to quantify apoptosis.

Mechanism of Action Analysis: Western blotting was performed to measure the protein levels

of LXR target genes, including ABCA1 and LDLR.[3]

In Vivo Murine Xenograft Model
Animal Model: Immunocompromised mice (e.g., nude mice) were used.

Tumor Implantation: Human glioblastoma cells were implanted intracranially.

Treatment: LXR-623 was administered via oral gavage at specified doses (e.g., 400 mg/kg).

Efficacy Assessment: Tumor growth was monitored using non-invasive imaging techniques.

Safety Assessment: General health monitoring of the animals was performed. Peripheral

tissues (liver, adipose) were analyzed for the expression of LXR target genes to assess

peripheral activity.[3]

Single Ascending-Dose Clinical Trial in Healthy
Volunteers

Study Design: A randomized, double-blind, placebo-controlled, single ascending-dose study.

Participants: Healthy adult volunteers.
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Intervention: Participants received a single oral dose of LXR-623 or a placebo. The study

involved multiple cohorts with escalating dose levels.

Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose

to determine the pharmacokinetic profile of LXR-623.

Pharmacodynamic Assessment: Expression of LXR target genes (ABCA1 and ABCG1) was

measured in peripheral blood mononuclear cells (PBMCs).

Safety Monitoring: Continuous monitoring for adverse events, including clinical laboratory

tests, vital signs, and specific assessments for CNS effects.[6]

Signaling Pathways and Experimental Workflows
LXR-623 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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